Sodium 5-methyl-1-oxohex-2-en-3-olate
CAS No.: 1365923-24-5
Cat. No.: VC7154886
Molecular Formula: C7H11NaO2
Molecular Weight: 150.153
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365923-24-5 |
---|---|
Molecular Formula | C7H11NaO2 |
Molecular Weight | 150.153 |
IUPAC Name | sodium;(Z)-5-methyl-1-oxohex-2-en-3-olate |
Standard InChI | InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-; |
Standard InChI Key | JOCKJWHWCOILRI-UHFFFAOYSA-M |
SMILES | CC(C)CC(=CC=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name, sodium (Z)-5-methyl-1-oxohex-2-en-3-olate, reflects its stereochemistry, with the (Z)-configuration at the double bond between carbons 2 and 3 . The SMILES notation and InChIKey JOCKJWHWCOILRI-WYLUAFJRSA-M
provide unambiguous representations of its structure. The parent compound, 1-hydroxy-5-methylhex-1-en-3-one (CID 71385134), undergoes deprotonation at the hydroxyl group to form this enolate .
Molecular and Computational Properties
Key computed properties include:
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Hydrogen bond acceptors: 2
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Hydrogen bond donors: 0
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Rotatable bonds: 3
These attributes suggest moderate polarity and flexibility, influencing solubility and reactivity. The absence of hydrogen bond donors enhances compatibility with hydrophobic environments, while the polar surface area supports interactions with polar solvents.
Table 1: Molecular Properties of Sodium 5-Methyl-1-Oxohex-2-en-3-olate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 150.15 g/mol | |
Melting Point | 188–189°C | |
CAS Number | 1365923-24-5 | |
SMILES | CC(C)CC(=CC=O)[O-].[Na+] |
Synthesis and Stability
Parent Compound and Derivatization
The parent alcohol, 1-hydroxy-5-methylhex-1-en-3-one, is deprotonated using sodium bases (e.g., NaH or NaOH) to yield the enolate. This reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The enolate’s stability arises from resonance delocalization of the negative charge across the conjugated π-system, as shown in the structure:
Stability Considerations
As a sodium enolate, the compound is hygroscopic and requires storage under inert atmospheres. Commercial vendors recommend desiccated conditions at 2–8°C . No decomposition products are reported, but exposure to moisture or acids may regenerate the parent alcohol.
Physicochemical Properties
Solubility and Reactivity
While explicit solubility data are unavailable, analogous sodium enolates exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The compound’s reactivity is dominated by its enolate moiety, enabling:
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Alkylation reactions: Nucleophilic attack on alkyl halides.
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Aldol condensations: Formation of carbon-carbon bonds with carbonyl electrophiles.
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Metal coordination: Potential chelation with transition metals due to the oxygen-rich structure .
Spectroscopic Data
IR Spectroscopy: Expected peaks include at ~1700 cm and at ~1600 cm. The enolate’s conjugated system may shift these absorptions to lower frequencies .
NMR: NMR would show signals for the methyl groups (δ ~1.0 ppm), olefinic protons (δ ~5.5–6.5 ppm), and aldehyde proton (δ ~9.5 ppm) in the parent compound, though sodium coordination may alter shifts in the enolate .
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